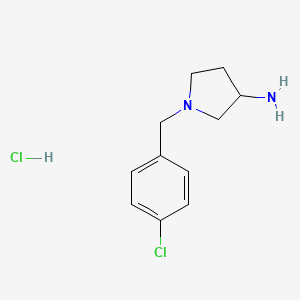

1-(4-Chlorobenzyl)pyrrolidin-3-amine hydrochloride

説明

1-(4-Chlorobenzyl)pyrrolidin-3-amine hydrochloride is a pyrrolidine derivative featuring a 4-chlorobenzyl substituent. Its molecular formula is C₁₁H₁₆Cl₂N₂, with a molecular weight of 247.17 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents. Structurally, the pyrrolidine ring (a 5-membered amine-containing ring) is linked to a 4-chlorobenzyl group, which confers both lipophilic and electronic properties critical for biological interactions. Key applications include its use as an intermediate in pharmaceutical synthesis, particularly in developing ligands for neurotransmitter receptors .

特性

分子式 |

C11H16Cl2N2 |

|---|---|

分子量 |

247.16 g/mol |

IUPAC名 |

1-[(4-chlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride |

InChI |

InChI=1S/C11H15ClN2.ClH/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14;/h1-4,11H,5-8,13H2;1H |

InChIキー |

PHKULBBCFGSAFI-UHFFFAOYSA-N |

正規SMILES |

C1CN(CC1N)CC2=CC=C(C=C2)Cl.Cl |

製品の起源 |

United States |

準備方法

Pyrrolidine Ring Formation

The pyrrolidine core is typically constructed via cyclization or reduction strategies. A notable method involves hydrogenating a nitro-pyrrolidine precursor using palladium on carbon (Pd/C) under hydrogen gas. For example, allyl 3-aminopyrrolidine-1-carboxylate undergoes catalytic hydrogenation at 50–60°C in ethanol, yielding the pyrrolidine-3-amine backbone with >90% conversion.

4-Chlorobenzyl Group Introduction

The benzylation step employs 4-chlorobenzyl chloride as the alkylating agent. In a representative procedure, pyrrolidin-3-amine is reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium carbonate or diisopropylethylamine (DIPEA). Solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) are used at elevated temperatures (80–140°C) to drive the reaction to completion.

Example Protocol

-

Reactants : Pyrrolidin-3-amine (1.0 eq), 4-chlorobenzyl chloride (1.2 eq)

-

Base : DIPEA (2.5 eq)

-

Solvent : NMP, 140°C, 2 hours

-

Work-up : Dilution with methanol/water, filtration, washing with ethanol

Phthalimide Protection-Deprotection Strategy

Protection of Amine Group

To prevent undesired side reactions during benzylation, the primary amine is often protected as a phthalimide derivative. 3-Aminopyrrolidine reacts with phthalic anhydride in refluxing toluene, forming the phthalimido intermediate. This step achieves >95% conversion and simplifies subsequent alkylation.

Deprotection Using Hydrazine

After benzylation, the phthaloyl group is removed via treatment with hydrazine hydrate in ethanol. The reaction proceeds at 60–70°C for 3–5 hours, regenerating the free amine. The resulting product is then converted to the hydrochloride salt using hydrochloric acid.

Key Data

Alternative Routes via Reductive Amination

One-Pot Synthesis

Reductive amination offers a streamlined approach. Pyrrolidin-3-one is condensed with 4-chlorobenzylamine in the presence of sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a Raney nickel catalyst. This method avoids protection-deprotection steps but requires careful pH control (pH 4–6) to suppress imine hydrolysis.

Optimization for Industrial Scale

A scaled-up variant uses methanol as the solvent and 10% Pd/C under 30 psi hydrogen pressure. The reaction achieves 88% yield with >99% purity after recrystallization from methylcyclohexane.

Purification and Salt Formation

Recrystallization Techniques

The hydrochloride salt is purified via solvent-antisolvent recrystallization. Common solvent pairs include toluene/methylcyclohexane or ethanol/water. For instance, dissolving the crude product in hot toluene followed by methylcyclohexane addition yields crystals with 99.5% purity.

Chromatographic Methods

Silica gel chromatography with ethyl acetate/hexane gradients (5–100%) resolves residual impurities. This step is critical for achieving enantiomeric excess (ee) >98% in chiral syntheses.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Phthalimide route | 82–85 | 99.5 | High |

| Reductive amination | 88 | 99.0 | Moderate |

| Direct alkylation | 74–85 | 98.5 | High |

The phthalimide strategy offers superior purity and scalability, making it the preferred industrial method. Reductive amination is advantageous for rapid small-scale synthesis but faces challenges in byproduct management .

化学反応の分析

4. 科学研究への応用

1-(4-クロロベンジル)ピロリジン-3-アミン塩酸塩は、科学研究においていくつかの用途があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: 抗菌性や抗癌性などの潜在的な生物活性について調査されています。

医学: 生物学的標的に結合する能力により、潜在的な治療薬として注目されています。

産業: 新素材や化学プロセスの開発に利用されています。

科学的研究の応用

Pharmaceutical Development

1-(4-Chlorobenzyl)pyrrolidin-3-amine hydrochloride has shown promise as an antitumor agent . Research indicates that it interacts with biological targets involved in cancer cell signaling pathways, suggesting its potential efficacy in oncology. Specifically, studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including colon cancer models, highlighting its role in targeted drug development for cancer treatment .

Case Study: Antitumor Activity

A study involving the synthesis and evaluation of derivatives of this compound revealed significant antiproliferative effects against colon cancer cell lines such as HCT-116 and SW-620. The compound's mechanism involves interference with cellular signaling pathways that promote tumor growth, marking it as a candidate for further development in cancer therapeutics .

Neuroscience Research

The compound has also been investigated for its potential applications in treating neurological disorders. Its structure suggests that it may interact with neurotransmitter systems, particularly those involved in mood regulation and cognitive function. This interaction could position it as a candidate for developing treatments for conditions such as depression and anxiety.

Case Study: Neurotransmitter Interaction

Research has indicated that this compound may modulate serotonin receptors, which are critical in mood regulation. In vitro studies have shown that compounds with similar structures can enhance serotonin signaling, leading to improved mood-related outcomes in animal models .

Mechanistic Studies

Understanding the mechanisms through which this compound exerts its effects is crucial for its application in therapeutic settings. Studies utilizing molecular docking and computational modeling have provided insights into how this compound interacts with various biological receptors and enzymes.

Data Table: Mechanistic Insights

| Biological Target | Interaction Type | Implications for Therapy |

|---|---|---|

| Serotonin Receptors | Modulation | Potential antidepressant effects |

| Cancer Cell Signaling | Inhibition | Antitumor activity |

| Enzyme Targets | Inhibition | Possible metabolic regulation |

Synthesis and Optimization

The synthesis of this compound typically involves several chemical reactions aimed at achieving high purity and yield. Researchers are continuously optimizing these synthetic routes to enhance the compound's biological efficacy and reduce potential side effects.

Synthesis Overview

The synthesis generally involves:

- The formation of the pyrrolidine ring.

- Introduction of the chlorobenzyl group.

- Hydrochloride salt formation to enhance solubility.

作用機序

1-(4-クロロベンジル)ピロリジン-3-アミン塩酸塩の作用機序には、生物系における特定の分子標的との相互作用が含まれます。この化合物は、受容体や酵素に結合して、それらの活性を調節し、さまざまな生理学的効果をもたらす可能性があります。正確な経路と標的は、化合物が使用される特定の用途と生物学的コンテキストによって異なります。

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between 1-(4-Chlorobenzyl)pyrrolidin-3-amine hydrochloride and its analogs:

Key Comparative Insights

Stereoisomerism : The S-enantiomer (CAS 1264035-29-1) exhibits enantioselective activity in receptor binding, as seen in chiral environments like neurotransmitter targets. This contrasts with racemic mixtures, which may show reduced efficacy or off-target effects .

The 2-fluorobenzoyl analog (CAS 1461705-18-9) introduces a ketone and fluorine, increasing polarity and enabling hydrogen bonding—critical for interactions with enzymes like kinases .

Ring Size and Flexibility : Replacing pyrrolidine with piperidine (6-membered ring) in the 4-methylbenzyl derivative (CAS 1289387-29-6) alters ring puckering and nitrogen lone-pair orientation, affecting binding to GPCRs or transporters .

Physicochemical and Pharmacokinetic Data

- Lipophilicity (LogP) :

- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility (>50 mg/mL in water), whereas the benzoyl analog may require co-solvents for dissolution .

生物活性

1-(4-Chlorobenzyl)pyrrolidin-3-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClN·HCl

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds with a pyrrolidine core, particularly those substituted with aromatic groups, exhibit diverse biological activities. The presence of the 4-chlorobenzyl moiety enhances the interaction with biological targets, potentially influencing its pharmacological effects.

Pharmacological Properties

-

Anticancer Activity :

- Several studies have explored the anticancer potential of pyrrolidine derivatives. For instance, compounds similar to 1-(4-Chlorobenzyl)pyrrolidin-3-amine have demonstrated cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The structure-activity relationship suggests that modifications to the aromatic substituent can significantly affect potency and selectivity against cancer cells .

- Antiviral Activity :

- Neuropharmacological Effects :

Study 1: Anticancer Efficacy

In a study assessing the anticancer activity of pyrrolidine derivatives, this compound was evaluated against various cancer cell lines. The results indicated that this compound exhibited moderate cytotoxicity with an IC value in the low micromolar range (6–22 µM), demonstrating its potential as an anticancer agent .

Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of pyrrolidine derivatives against HIV-1. The study found that certain structural modifications, including the incorporation of a chlorobenzyl group, significantly improved the inhibitory activity against viral replication .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features:

- Chlorobenzyl Substituent : Enhances binding affinity to biological targets.

- Pyrrolidine Core : Essential for maintaining biological activity across various assays.

| Modification | Effect on Activity |

|---|---|

| Addition of halogen groups | Increased cytotoxicity against cancer cells |

| Variation in aromatic substituents | Altered antiviral efficacy |

Q & A

Q. What are the established synthetic routes for 1-(4-Chlorobenzyl)pyrrolidin-3-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution between pyrrolidine and 4-chlorobenzyl chloride in the presence of a base (e.g., NaOH or KCO) . Key steps include:

- Purification: Recrystallization or column chromatography to isolate the free amine.

- Salt Formation: Treatment with HCl to yield the hydrochloride salt, enhancing stability and solubility.

Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux at 80–100°C), and stoichiometric ratios to minimize by-products (e.g., dialkylated impurities). Monitoring via TLC or HPLC ensures reaction completion .

Q. What physicochemical properties are critical for handling this compound in experimental settings?

Methodological Answer:

- Solubility: High solubility in polar solvents (water, ethanol) due to the hydrochloride salt; limited in non-polar solvents.

- Stability: Hygroscopic nature requires storage in anhydrous conditions. Thermal stability up to 150°C (DSC data recommended).

- pKa: The amine group (pKa ~9–10) influences protonation states under physiological conditions, affecting receptor binding .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm regiochemistry (e.g., pyrrolidine ring substitution) and salt formation.

- HPLC-MS: Quantifies purity (>95%) and detects trace impurities.

- X-ray Crystallography: Resolves stereochemistry (e.g., R/S configuration at the 3-position) .

Advanced Research Questions

Q. How does the stereochemistry (R vs. S enantiomer) of this compound influence its pharmacological activity?

Methodological Answer: The R-enantiomer exhibits higher binding affinity to CNS targets (e.g., dopamine D receptors) due to spatial complementarity. Comparative studies involve:

- Chiral Resolution: Use of chiral HPLC columns or enzymatic resolution.

- In Vitro Assays: Radioligand binding assays (e.g., H-spiperone displacement) to quantify enantioselective receptor interactions.

Contradictions in reported IC values may arise from differences in assay conditions (e.g., pH, buffer composition) .

Q. What reaction mechanisms dominate when modifying the chlorobenzyl or pyrrolidine moieties?

Methodological Answer:

- Nucleophilic Substitution: The chlorobenzyl group undergoes SNAr reactions with amines/thiols.

- Reductive Amination: Pyrrolidine’s secondary amine reacts with aldehydes/ketones under NaBHCN.

- Oxidation: MnO oxidizes the pyrrolidine ring to form lactams. Mechanistic studies (e.g., kinetic isotope effects) clarify dominant pathways .

Q. How does this compound interact with biological targets such as neurotransmitter receptors?

Methodological Answer:

- Docking Simulations: Molecular modeling (AutoDock Vina) predicts binding to serotonin 5-HT receptors via π-π stacking (chlorobenzyl) and hydrogen bonding (amine).

- Functional Assays: Calcium flux assays in HEK293 cells transfected with target receptors quantify agonist/antagonist activity.

Contradictory results in receptor selectivity (e.g., 5-HT vs. dopamine receptors) may stem from assay sensitivity thresholds .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Meta-Analysis: Standardize protocols (e.g., cell lines, ligand concentrations) using repositories like PubChem BioAssay.

- Control Experiments: Verify compound stability under assay conditions (e.g., pH 7.4, 37°C).

Discrepancies in IC values may result from enantiomeric impurities or degradation products .

Q. What structural analogs of this compound show promise in structure-activity relationship (SAR) studies?

Methodological Answer:

| Compound Name | Key Modification | Biological Impact |

|---|---|---|

| 1-(2,6-Dichlorobenzyl) analog | Increased halogenation | Enhanced σ receptor affinity |

| (S)-Enantiomer | Opposite configuration | Reduced CNS penetration |

| 3-Amino-piperidine derivative | Expanded ring size | Altered metabolic stability |

SAR studies require systematic substitution (e.g., halogen replacement with CF) and in vitro ADME profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。